(1R,2r)-benzyl2-methylcyclopropanecarboxylate (1R,2r)-benzyl2-methylcyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675807
InChI: InChI=1S/C12H14O2/c1-9-7-11(9)12(13)14-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1
SMILES: CC1CC1C(=O)OCC2=CC=CC=C2
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

(1R,2r)-benzyl2-methylcyclopropanecarboxylate

CAS No.:

Cat. No.: VC13675807

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

(1R,2r)-benzyl2-methylcyclopropanecarboxylate -

Specification

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name benzyl (1R,2R)-2-methylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C12H14O2/c1-9-7-11(9)12(13)14-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1
Standard InChI Key UEGDTXGDZZESGT-MWLCHTKSSA-N
Isomeric SMILES C[C@@H]1C[C@H]1C(=O)OCC2=CC=CC=C2
SMILES CC1CC1C(=O)OCC2=CC=CC=C2
Canonical SMILES CC1CC1C(=O)OCC2=CC=CC=C2

Introduction

Structural and Stereochemical Characteristics

The compound’s IUPAC name, benzyl (1R,2R)-2-methylcyclopropane-1-carboxylate, reflects its stereochemical configuration. The cyclopropane ring adopts a cis orientation, with the methyl group at position 2 and the carboxylate ester at position 1 both occupying equatorial positions relative to the ring. Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight190.24 g/mol
InChI KeyUEGDTXGDZZESGT-MWLCHTKSSA-N
SMILESC[C@@H]1C[C@H]1C(=O)OCC2=CC=CC=C2
CAS Number1050392-02-3

The stereochemistry is critical for its reactivity, as the spatial arrangement of substituents influences its participation in stereoselective reactions . The benzyl ester group enhances solubility in organic solvents while serving as a protective moiety for carboxylic acid functionalities during multi-step syntheses .

Synthesis and Manufacturing

Cyclopropanation Strategies

The synthesis of (1R,2R)-benzyl 2-methylcyclopropanecarboxylate typically begins with cyclopropanation of an alkene precursor. Simmons-Smith reactions using diiodomethane and a zinc-copper couple are common, though modern protocols often employ transition-metal catalysts to improve stereocontrol. For example, a styrene derivative may undergo cyclopropanation with ethyl diazoacetate in the presence of a chiral rhodium catalyst to yield the desired stereoisomer .

Esterification and Purification

Following cyclopropane ring formation, esterification with benzyl alcohol under acidic or enzymatic conditions introduces the benzyl group. The crude product is purified via column chromatography or recrystallization, with enantiomeric excess verified by chiral HPLC or NMR spectroscopy .

Physicochemical Properties

The compound’s strained cyclopropane ring contributes to heightened reactivity compared to unstrained analogs. Key properties include:

PropertyValue/Description
Boiling PointNot reported (decomposes upon heating)
SolubilitySoluble in CH₂Cl₂, THF, EtOAc
StabilityStable at RT; sensitive to strong acids/bases

The benzyl ester group confers moderate lipophilicity, making it suitable for reactions in nonpolar solvents .

Applications in Organic Synthesis

Intermediate for Complex Molecules

The compound serves as a precursor in synthesizing bioactive molecules. For instance, its cyclopropane ring can undergo ring-opening reactions with nucleophiles to form substituted carboxylic acid derivatives, which are pivotal in drug discovery .

Stereochemical Probes

Researchers employ this compound to study steric and electronic effects in asymmetric catalysis. Its rigid structure helps elucidate transition-state geometries in Diels-Alder and 1,3-dipolar cycloaddition reactions .

Comparison with Related Compounds

CompoundKey Differences
(1R,2S)-Benzyl 2-methylcyclopropanecarboxylateOpposite stereochemistry at C2; altered reactivity in chiral environments
2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acidCarboxylic acid instead of ester; higher polarity

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